molecular formula C21H12F4N2O2S B3139249 N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfinyl}phenyl)-4-fluorobenzenecarboxamide CAS No. 477709-96-9

N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfinyl}phenyl)-4-fluorobenzenecarboxamide

Cat. No. B3139249
CAS RN: 477709-96-9
M. Wt: 432.4 g/mol
InChI Key: LFKYEUMNBVOIIG-UHFFFAOYSA-N
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Description

“N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfinyl}phenyl)-4-fluorobenzenecarboxamide” is a complex organic compound . It is related to Bicalutamide, an oral nonsteroidal, anti-androgen drug used for prostate cancer .


Synthesis Analysis

The synthesis of this compound involves several steps. One of the starting materials in the chemical synthesis of this compound is 4-amino-2-(trifluoromethyl)benzonitrile . The epoxide ring of the compound was opened with 4-fluorothiophenol in the presence of sodium hydride, then the obtained thioether derivative was oxidized by known method with m-chloroperbenzoic acid in dichloromethane to yield the final product .


Molecular Structure Analysis

The molecular formula of this compound is C18H14F4N2O4S . The InChI string representation of the molecule is InChI=1S/C18H14F4N2O4S/c1-17(26,10-29(27,28)14-6-3-12(19)4-7-14)16(25)24-13-5-2-11(9-23)15(8-13)18(20,21)22/h2-8,26H,10H2,1H3,(H,24,25) .


Chemical Reactions Analysis

The compound is a member of the class of (trifluoromethyl)benzenes that is 4-amino-2-(trifluoromethyl)benzonitrile in which one of the amino hydrogens is substituted by a 3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanoyl group .


Physical And Chemical Properties Analysis

The compound is a white to almost white powder to crystal . Its melting point ranges from 141.0 to 145.0 °C .

Scientific Research Applications

Quantum Mechanical and Spectroscopic Studies

  • The compound has been characterized using FT-IR, FT-RAMAN, UV, 1H NMR, and 13C NMR spectral analysis. Density Functional Theory (DFT) calculations were employed to study its molecular geometry, vibrational wave numbers, infrared intensities, and Raman scattering data. These studies contribute to understanding the electronic properties and charge transfer within the molecule, which are crucial for designing drugs with specific interactions at the molecular level (Chandralekha et al., 2019).

Molecular Docking for Drug Design

  • Molecular docking studies have been conducted to explore the biological activity of similar compounds, particularly their potential interactions with proteins related to diseases such as cancer. These studies aim to identify hydrogen bond lengths and binding energies, which are vital for assessing the efficacy and specificity of potential drug candidates (Chandralekha et al., 2019).

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the sources, it is related to Bicalutamide, which is an oral nonsteroidal, anti-androgen drug used for prostate cancer .

Safety and Hazards

The compound is harmful if swallowed, in contact with skin or if inhaled. It causes skin irritation and serious eye irritation. It may cause damage to organs through prolonged or repeated exposure. It is toxic to aquatic life with long-lasting effects .

Future Directions

The compound is an intermediate in the synthesis of more complex pharmaceutical compounds. It is used in the synthesis of potential impurities of Bicalutamide, which is an oral nonsteroidal, anti-androgen drug used for prostate cancer . This suggests that it could have potential applications in the development of new pharmaceuticals.

properties

IUPAC Name

N-[3-cyano-4-[3-(trifluoromethyl)phenyl]sulfinylphenyl]-4-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12F4N2O2S/c22-16-6-4-13(5-7-16)20(28)27-17-8-9-19(14(10-17)12-26)30(29)18-3-1-2-15(11-18)21(23,24)25/h1-11H,(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFKYEUMNBVOIIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)F)C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12F4N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfinyl}phenyl)-4-fluorobenzenecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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